N,N-Dibenzyl-2-chloroacetamide

Physicochemical characterization Solid-state properties Purity assessment

N,N-Dibenzyl-2-chloroacetamide (CAS 2567-51-3) is a tertiary α-chloroacetamide featuring two benzyl substituents on the amide nitrogen. This structural arrangement confers distinct physicochemical properties, including a melting point of 97–100 °C and a predicted LogP of approximately 3.5, which differentiates it from simpler N,N-dialkyl-2-chloroacetamides.

Molecular Formula C16H16ClNO
Molecular Weight 273.75 g/mol
CAS No. 2567-51-3
Cat. No. B1360410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dibenzyl-2-chloroacetamide
CAS2567-51-3
Molecular FormulaC16H16ClNO
Molecular Weight273.75 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCl
InChIInChI=1S/C16H16ClNO/c17-11-16(19)18(12-14-7-3-1-4-8-14)13-15-9-5-2-6-10-15/h1-10H,11-13H2
InChIKeyOVWIRORWDCWBCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dibenzyl-2-chloroacetamide (CAS 2567-51-3): A Tertiary Chloroacetamide Building Block for Covalent Inhibitor Design and Synthetic Chemistry


N,N-Dibenzyl-2-chloroacetamide (CAS 2567-51-3) is a tertiary α-chloroacetamide featuring two benzyl substituents on the amide nitrogen. This structural arrangement confers distinct physicochemical properties, including a melting point of 97–100 °C and a predicted LogP of approximately 3.5, which differentiates it from simpler N,N-dialkyl-2-chloroacetamides . The compound belongs to the N,N-disubstituted-2-chloroacetamide class that has garnered renewed interest as a covalent warhead in targeted covalent inhibitor design, following recent FDA approvals of covalent kinase inhibitors [1]. Its electrophilic α-carbon enables nucleophilic substitution with oxygen, nitrogen, and sulfur nucleophiles, making it a versatile intermediate for constructing diverse chemotypes [2].

Why N,N-Dibenzyl-2-chloroacetamide (CAS 2567-51-3) Cannot Be Replaced by Generic N,N-Dialkyl-2-chloroacetamides Without Performance Trade-offs


Although all N,N-disubstituted-2-chloroacetamides share the electrophilic chloroacetyl warhead, substitution of N,N-dibenzyl-2-chloroacetamide with simpler analogs such as N,N-dimethyl-2-chloroacetamide or N,N-diethyl-2-chloroacetamide introduces meaningful changes in lipophilicity, steric bulk, and solid-state properties that affect both reactivity profiles and downstream synthetic utility . The two benzyl groups impart significantly higher LogP (predicted ~3.5 vs. <1.0 for N,N-dimethyl-2-chloroacetamide) and greater steric shielding of the amide carbonyl, which can alter reaction kinetics in nucleophilic substitution and influence diastereoselectivity in Pd-catalyzed transformations [1]. Furthermore, QSAR studies on related N,N-disubstituted-2-chloroacetamides have demonstrated that the type, number, and arrangement of hydrocarbon substituents directly condition bioactivity properties, meaning that potency and selectivity observed for the dibenzyl analog cannot be assumed for other N-substitution patterns [2].

Product-Specific Quantitative Evidence Guide for N,N-Dibenzyl-2-chloroacetamide (CAS 2567-51-3): Comparator-Based Differentiation


Melting Point Differentiation Against the Dechlorinated Scaffold N,N-Dibenzylacetamide

N,N-Dibenzyl-2-chloroacetamide melts at 97–100 °C, which is approximately 28–32 °C lower than its dechlorinated analog N,N-dibenzylacetamide (mp 128–129 °C) [1]. This difference is attributable to the disruption of crystal packing by the chlorine atom and provides a practical identity and purity check that distinguishes the chloroacetyl-bearing compound from its non-chlorinated scaffold.

Physicochemical characterization Solid-state properties Purity assessment

Lipophilicity (LogP) Advantage Over N,N-Dimethyl-2-chloroacetamide for Membrane-Permeable Covalent Probe Design

The predicted LogP of N,N-dibenzyl-2-chloroacetamide is approximately 3.5, more than three orders of magnitude more lipophilic than N,N-dimethyl-2-chloroacetamide (predicted LogP ~0.1–0.5) . In the context of targeted covalent inhibitor design, higher lipophilicity can enhance passive membrane permeability and intracellular target engagement, while the steric bulk of the dibenzyl groups may also contribute to target selectivity by limiting off-target reactivity compared to minimally substituted chloroacetamides [1].

Lipophilicity Drug design Covalent inhibitor Cellular permeability

Synthetic Utility in Pd-Catalyzed Diastereo-/Chemoselective Olefination: A Transformation Not Accessible with the Dechlorinated Analog

N,N-Dibenzyl-2-chloroacetamide is specifically documented as a reactant for the diastereo-/chemoselective preparation of vinyl silanes and silyl-substituted α,β-unsaturated amides via Pd-catalyzed olefination . This transformation exploits the α-chloro leaving group for oxidative addition to palladium, a reactivity element that is absent in the dechlorinated analog N,N-dibenzylacetamide (CAS 10479-30-8). N,N-Dibenzylacetamide cannot participate in this olefination chemistry and serves as a downstream product or non-reactive scaffold rather than a synthetic intermediate in this context.

Synthetic methodology Pd-catalyzed olefination Vinyl silanes Building block

Class-Level Evidence: N,N-Disubstituted Chloroacetamides as Covalent Warheads in Anticancer Screening

In a systematic study of thirteen N,N-disubstituted chloroacetamides, compounds within this class demonstrated significant cytotoxicity against HeLa, K562, and A549 cancer cell lines, with IC₅₀ values below 10 μM for the most active members [1]. Notably, compound 10 (within the series) activated caspases 3, 8, and 9, promoting both intrinsic and extrinsic apoptotic pathways, while compounds 9–12 were identified as strong apoptosis inducers. A 3D QSAR model established that aromatic substituents on the nitrogen atom influenced HeLa potency, with overall molecular shape exerting positive effects. N,N-Dibenzyl-2-chloroacetamide, bearing two aromatic benzyl substituents, resides within this structure-activity landscape and represents a specific lipophilic aromatic variant that can be benchmarked against aliphatic analogs in the series.

Covalent inhibitor Anticancer Apoptosis QSAR

Class-Level Evidence: Chromatographic QSAR Descriptors Confirm Substituent-Dependent Bioactivity Profiles

A chromatographic QSAR study of N,N-disubstituted-2-chloroacetamides demonstrated that biological activity profiles are conditioned by the type, number, arrangement, and binding of carbon atoms in the hydrocarbon substituents [1]. Chromatographic retention parameters (Rₘ values) served as quantitative lipophilicity descriptors that correlated with predicted bioactivity. The dibenzyl substitution pattern, with its two phenyl rings and four-carbon linker architecture, occupies a distinct region of this descriptor space compared to N,N-dialkyl (methyl, ethyl, cyclohexyl) or mixed alkyl-aryl analogs. This substituent-dependent bioactivity modulation underscores that N,N-dibenzyl-2-chloroacetamide cannot be assumed to have the same biological profile as N,N-dimethyl-2-chloroacetamide or N,N-diethyl-2-chloroacetamide.

QSAR Chromatographic descriptors Bioactivity prediction Lipophilicity

Prodrug Application: N,N-Disubstituted Chloroacetamides as Glycolamide Ester Prodrug Precursors With Demonstrated In Vivo GI Safety Advantage

N,N-Disubstituted-2-chloroacetamides have been employed as intermediates for the synthesis of glycolamide ester prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) [1]. In rat studies, these glycolamide ester prodrugs demonstrated markedly reduced gastrointestinal toxicity compared to the parent NSAID moieties, while maintaining comparable anti-inflammatory and analgesic activities. The chloroacetyl group serves as the reactive handle for condensation with carboxylic acid drugs, a functionality that is absent in N,N-dibenzylacetamide. This established prodrug application provides a validated use case for N,N-dibenzyl-2-chloroacetamide as a building block in prodrug design.

Prodrug Glycolamide ester NSAID Gastrointestinal safety

Best Research and Industrial Application Scenarios for N,N-Dibenzyl-2-chloroacetamide (CAS 2567-51-3)


Targeted Covalent Inhibitor (TCI) Lead Discovery Programs Requiring Lipophilic Chloroacetamide Warheads

In covalent drug discovery campaigns where intracellular target engagement is required, the high predicted LogP (~3.5) and steric bulk of N,N-dibenzyl-2-chloroacetamide offer advantages over low-molecular-weight chloroacetamides such as N,N-dimethyl-2-chloroacetamide. The aromatic benzyl groups may contribute to binding site complementarity and selectivity, consistent with QSAR findings that aromatic substituents modulate HeLa cell potency in this compound class [1]. This compound is particularly suited for covalent inhibitor libraries targeting kinases or other enzymes with cysteine residues in hydrophobic binding pockets.

Synthesis of Silyl-Substituted α,β-Unsaturated Amides via Pd-Catalyzed Olefination

N,N-Dibenzyl-2-chloroacetamide is specifically documented as a reactant for the diastereo-/chemoselective preparation of vinyl silanes and silyl-substituted α,β-unsaturated amides through Pd-catalyzed olefination . This distinct reactivity is not achievable with the dechlorinated analog N,N-dibenzylacetamide or other non-halogenated amides. Synthetic chemists engaged in organosilicon chemistry or α,β-unsaturated amide synthesis should prioritize this compound when this specific transformation is planned.

NSAID Glycolamide Ester Prodrug Design and Synthesis

The chloroacetyl group of N,N-dibenzyl-2-chloroacetamide serves as an electrophilic handle for condensation with carboxylic acid-containing NSAIDs to form glycolamide ester prodrugs. These prodrugs have demonstrated markedly reduced gastrointestinal toxicity in rat models while retaining anti-inflammatory and analgesic efficacy comparable to the parent drugs [2]. For research groups exploring prodrug strategies for acidic drugs, this compound offers a validated synthetic entry point supported by in vivo safety data.

Physicochemical Reference Standard and Identity Verification for Chloroacetamide Procurement

The distinct melting point of 97–100 °C (vs. 128–129 °C for the dechlorinated analog N,N-dibenzylacetamide) provides a straightforward and cost-effective identity test to confirm that the correct chloroacetyl-bearing compound has been received [3]. This is particularly important for laboratories that stock both chlorinated and non-chlorinated dibenzylamide building blocks, where visual inspection alone cannot distinguish them. Implementing melting point verification as part of incoming quality control can prevent costly synthetic failures resulting from procurement errors.

Quote Request

Request a Quote for N,N-Dibenzyl-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.